2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a thiophene and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anti-tubercular activities.
Benzimidazole derivatives: Widely studied for their antibacterial and antifungal properties.
Uniqueness
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is unique due to its combination of a benzamide core with thiophene and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-2-3-5-15(13)17(21)18-8-10-20-9-6-16(19-20)14-7-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHAODJMKCGXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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